BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-Methyl-3-
nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzonitrile

Cat. No.: B017182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-3-nitrobenzonitrile (CsHsN202), a valuable intermediate in organic synthesis. The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, supplemented by experimental protocols for data acquisition.

Chemical Structure and Properties

4-Methyl-3-nitrobenzonitrile is an aromatic compound with a molecular weight of 162.15
g/mol .[1][2] Its structure consists of a benzene ring substituted with a methyl group, a nitro
group, and a nitrile group.

Spectroscopic Data

The following sections present the key spectroscopic data for 4-Methyl-3-nitrobenzonitrile,
crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

Table 1: *H NMR Spectroscopic Data of 4-Methyl-3-nitrobenzonitrile

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b017182?utm_src=pdf-interest
https://www.benchchem.com/product/b017182?utm_src=pdf-body
https://www.benchchem.com/product/b017182?utm_src=pdf-body
https://www.benchchem.com/product/b017182?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/589333
https://www.sigmaaldrich.com/US/en/product/aldrich/510572
https://www.benchchem.com/product/b017182?utm_src=pdf-body
https://www.benchchem.com/product/b017182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
Data not available Data not available Data not available Aromatic Protons
Data not available Data not available Data not available Methyl Protons (-CHs)

Table 2: 13C NMR Spectroscopic Data of 4-Methyl-3-nitrobenzonitrile

Chemical Shift (8) ppm Assighment

Data not available Aromatic Carbons
Data not available Nitrile Carbon (-C=N)
Data not available Methyl Carbon (-CH3)

Note: Specific chemical shift values for 1H and 3C NMR were not fully available in the searched
literature. General expected regions are noted in the interpretation section.

Interpretation of NMR Spectra:

e 1H NMR: The aromatic protons are expected to appear in the downfield region (typically 7.0-
8.5 ppm) as a complex splitting pattern due to their coupling. The methyl protons will appear
as a singlet in the upfield region (around 2.5 ppm).

e 13C NMR: The aromatic carbons will resonate in the 110-150 ppm range. The carbon of the
nitrile group typically appears around 115-125 ppm. The methyl carbon will be observed at a
much lower chemical shift, generally in the 15-25 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data of 4-Methyl-3-nitrobenzonitrile
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Wavenumber (cm~?) Vibrational Mode
Data not available C=N stretch (Nitrile)
Data not available NO2 asymmetric stretch
Data not available NO2 symmetric stretch
Data not available C-H stretch (Aromatic)
Data not available C-H stretch (Aliphatic)
Data not available C=C stretch (Aromatic)

Interpretation of IR Spectrum: The IR spectrum of 4-Methyl-3-nitrobenzonitrile is expected to
show characteristic absorption bands for its functional groups. The nitrile (C=N) stretching
vibration typically appears as a sharp, medium-intensity band in the 2240-2220 cm~1 region for
aromatic nitriles. The nitro group (NO2z) will exhibit two strong stretching vibrations: an
asymmetric stretch around 1550-1500 cm~t and a symmetric stretch around 1390-1260 cm™1,
[3] Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while aliphatic C-H
stretching from the methyl group will be just below 3000 cm~1. Aromatic C=C stretching
vibrations will be observed in the 1600-1450 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Mass Spectrometric Data of 4-Methyl-3-nitrobenzonitrile

miz Relative Intensity Assighment

162 Data not available Molecular lon [M]*

[M - OHJ* or [M - NH3]*

145 Top Peak
(rearrangement)
117 2nd Highest [M-NO2]*
89 3rd Highest Further fragmentation
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Note: The molecular ion peak is expected at an m/z of 162, corresponding to the molecular
weight of the compound.[1]

Interpretation of Mass Spectrum: The mass spectrum will show the molecular ion peak at m/z
162. Common fragmentation pathways for nitroaromatic compounds involve the loss of the
nitro group (NOz, 46 Da), leading to a peak at m/z 116. The observed major peaks at m/z 145,
117, and 89 suggest a complex fragmentation pattern that may involve rearrangements.[1]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of 4-Methyl-3-nitrobenzonitrile

A common method for the synthesis of 4-Methyl-3-nitrobenzonitrile involves the nitration of 4-
methylbenzonitrile.[4]

Materials:

e 4-methylbenzonitrile

» Concentrated sulfuric acid (95-98%)

e Fuming nitric acid (95%)

e Ice

» 5% Sodium bicarbonate solution

o Ethanol/water mixture for recrystallization
Procedure:

 In a three-neck flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric
acid to below 0°C in an ice-salt bath.

e Slowly add 4-methylbenzonitrile to the cooled sulfuric acid with continuous stirring.
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» Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature remains
below 0°C.

 After the addition is complete, continue stirring at low temperature for an additional 30
minutes.

» Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
o Collect the precipitated white solid by vacuum filtration.

e Wash the solid with a 5% sodium bicarbonate solution and then with water until the filtrate is
neutral.

o Recrystallize the crude product from an ethanol/water mixture and dry under vacuum to
obtain pure 4-Methyl-3-nitrobenzonitrile.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.[5]
Sample Preparation:

o Dissolve approximately 5-10 mg of 4-Methyl-3-nitrobenzonitrile in 0.5-0.7 mL of deuterated
chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).[5]

e Transfer the solution to a clean NMR tube.
Data Acquisition:

e IH NMR: Acquire the spectrum with a standard pulse program. Use tetramethylsilane (TMS)
as an internal standard (0 ppm).

e 13C NMR: Acquire the spectrum with proton decoupling. Reference the spectrum to the
solvent peak (CDCls: 77.16 ppm; DMSO-de: 39.52 ppm).[5]

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation (KBr Pellet Method):

e Grind a small amount of 4-Methyl-3-nitrobenzonitrile with dry potassium bromide (KBr) in a
mortar and pestle.

e Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:

e Record a background spectrum of the empty sample compartment.

e Place the KBr pellet in the sample holder and record the sample spectrum.

e The spectrum is typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron
ionization (EI) source.[5]

Sample Preparation:

o Dissolve a small amount of 4-Methyl-3-nitrobenzonitrile in a volatile organic solvent (e.g.,
dichloromethane or methanol).

Data Acquisition:

Inject the sample solution into the GC, which separates the compound from the solvent and
any impurities.

The separated compound enters the mass spectrometer.

An electron beam ionizes the molecules (typically at 70 eV).

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 4-Methyl-3-nitrobenzonitrile.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-Methyl-3-
nitrobenzonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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